2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOPROPANE-1-CARBOXAMIDE
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Overview
Description
2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOPROPANE-1-CARBOXAMIDE is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a cyclopropane ring, a piperidine sulfonyl group, and a phenyl group, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of reagents such as EDCI, HOBt, and Et3N in a solvent like DCM at room temperature for 24 hours, followed by treatment with concentrated HCl and EtOAc .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOPROPANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOPROPANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOPROPANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the production of pro-inflammatory cytokines like IL-1β . This inhibition can reduce inflammation and potentially provide therapeutic benefits for neuroinflammatory diseases.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Shares a similar cyclopropane and sulfonamide structure.
2-{4-[(2-Methyl-1-piperidinyl)sulfonyl]phenyl}ethanamine: Contains a piperidine sulfonyl group and a phenyl group.
Uniqueness
2-METHYL-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOPROPANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit the NLRP3 inflammasome sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
IUPAC Name |
2-methyl-N-(4-piperidin-1-ylsulfonylphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-12-11-15(12)16(19)17-13-5-7-14(8-6-13)22(20,21)18-9-3-2-4-10-18/h5-8,12,15H,2-4,9-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXBMOPRBNDPCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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